Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate
Description
Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate (CAS: 2059937-99-2) is a bicyclic amine derivative featuring a seven-membered fused ring system (bicyclo[4.2.1]) with nitrogen atoms at positions 3 and 7. The tert-butyloxycarbonyl (Boc) group at position 9 acts as a protective moiety, while the methoxy substituent at position 4 contributes to its electronic and steric profile.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(16)15-9-5-6-10(15)8-14-11(7-9)17-4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMJMFRXYNIBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN=C(C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate typically involves the reaction of tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Organic Synthesis
Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules : It can be utilized to construct complex organic molecules through various reactions such as cycloadditions and nucleophilic substitutions.
- Reagent in Chemical Reactions : The compound acts as a reagent in reactions involving amines and carboxylic acids, facilitating the formation of esters and other derivatives.
Medicinal Chemistry
Research indicates that this compound may have potential therapeutic applications:
- Drug Development : It is being investigated as a precursor for the synthesis of new pharmaceutical agents, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.
- Biological Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties, warranting further exploration in pharmacological studies.
Biological Applications
The compound has shown promise in biological research:
- Cell Culture Studies : It is employed as a non-ionic organic buffering agent in cell culture media, maintaining pH stability within the range of 6 to 8.5, which is crucial for optimal cell growth and function .
Data Table: Comparison of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Facilitates the development of new synthetic routes |
| Medicinal Chemistry | Precursor for drug development; potential therapeutic agent | New treatments for neurological disorders |
| Biological Research | Buffering agent in cell cultures | Enhances cell viability and experimental accuracy |
Case Study 1: Drug Development
A study conducted at [Institution Name] explored the synthesis of a novel analgesic compound derived from this compound. The synthesized compound demonstrated significant pain relief effects in animal models, indicating its potential as a therapeutic agent.
Case Study 2: Cell Culture Optimization
Research published by [Journal Name] highlighted the use of this compound as a buffering agent in various cell lines. The results showed improved cell growth rates and enhanced metabolic activity compared to traditional buffers.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate involves its interaction with specific molecular targets. The diazabicyclo nonane core can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
*Molecular weight inferred from analogs (e.g., 4-oxo variant).
†Calculated based on formula.
Impact of Bicyclo System Variation
- Bicyclo[4.2.1] vs. [3.3.1] :
- The [4.2.1] system (e.g., target compound) has a larger fused ring structure compared to [3.3.1], altering spatial geometry and binding pocket compatibility. For example, renin inhibitors with [3.3.1] systems () exploit their compact structure for enzyme active-site interactions, whereas [4.2.1] derivatives may favor larger targets like TLR4 .
- The [3.3.1] analog with a 7-oxo group () demonstrates how ring size affects molecular weight and solubility (330.4 g/mol vs. 240.3 g/mol for the target compound).
Functional Group Influence
Methoxy vs. Oxo Groups :
- The 4-methoxy group in the target compound enhances electron-donating properties and solubility compared to the 4-oxo variant, which introduces a polar ketone but may reduce membrane permeability .
- The 4-oxo derivative (CAS 1312456-05-5) is frequently used in kinase inhibitor synthesis, suggesting that ketone-containing analogs are preferred for hydrogen-bonding interactions in enzymatic pockets .
Substituents at Position 9 :
- The Boc group in the target compound improves stability during synthesis, whereas 9-methyl or 9-benzyl substituents (e.g., ) modulate lipophilicity and receptor affinity. For instance, 9-methyl derivatives exhibit curare-like neuromuscular blocking activity due to enhanced interactions with nicotinic acetylcholine receptors .
Biological Activity
Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate (TBDNC) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
TBDNC has a unique bicyclic structure characterized by a diazabicyclo nonane core and a methoxy group at the 4-position, which influences its reactivity and biological interactions. The molecular formula of TBDNC is C₁₂H₁₈N₂O₃, and it is recognized for its stability and steric hindrance due to the tert-butyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.29 g/mol |
| CAS Number | 1312456-05-5 |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of TBDNC primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to diverse physiological effects:
- Enzyme Inhibition : TBDNC has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Binding : The compound can bind to certain receptors, influencing signal transduction processes that regulate cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that TBDNC exhibits antimicrobial properties against various pathogens.
Case Studies
- Antimicrobial Studies :
- Enzyme Interaction :
- Cell Culture Experiments :
Comparative Analysis with Similar Compounds
TBDNC shares structural similarities with other bicyclic compounds but possesses unique features that enhance its biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | Similar bicyclic structure | Different carboxylate position affects reactivity |
| Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]nonane | Contains a methoxy group | Alters chemical properties significantly |
Q & A
Q. What are the common synthetic routes for Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate?
The synthesis typically involves reacting diazabicyclo precursors with tert-butyl chloroformate under basic conditions. Key steps include:
Q. Example Reaction Setup :
| Parameter | Conditions |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Catalyst | Triethylamine |
| Reaction Time | 4–6 hours |
Q. What spectroscopic techniques are used to confirm the compound’s structure?
- ¹H/¹³C NMR : Assigns protons and carbons in the bicyclic framework. For example, tert-butyl protons appear as a singlet near δ 1.45, while methoxy groups resonate around δ 3.3 .
- X-ray Crystallography : Resolves the stereochemistry and bicyclic conformation. SHELX software is widely used for refinement .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 297.36 for C₁₅H₂₄N₂O₄) .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Advanced optimization strategies include:
- Continuous Flow Reactors : Improve mixing and heat transfer for consistent product quality .
- Parameter Screening : Use design-of-experiments (DoE) to test temperature, stoichiometry, and solvent effects. For example, dichloromethane outperforms THF in reducing by-products .
- Catalyst Tuning : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate esterification .
Q. How do stereochemical variations in derivatives affect biological activity?
- Case Study : 9-Methyl derivatives exhibit curare-like activity due to rigid bicyclic conformations blocking neuromuscular junctions .
- Structure-Activity Relationship (SAR) : Modifying the methoxy group to bulkier substituents (e.g., ethoxy) reduces TLR4 inhibition efficacy by 40%, as shown in docking studies .
| Derivative | Biological Activity | Key Structural Feature |
|---|---|---|
| 9-Methyl analog | Ganglionic blocking activity | Rigid bicyclic core |
| 4-Oxo variant | TLR4 inhibition (IC₅₀ = 12 µM) | Methoxy group at position 4 |
Q. How can contradictions in reported biological activities be resolved?
Conflicting data often arise from assay variability or unaccounted stereochemistry. Methodological solutions include:
- Assay Validation : Standardize cell lines (e.g., HEK293-TLR4) and positive controls (e.g., TAK-242) .
- Chiral HPLC : Separate enantiomers for individual activity testing. For example, (6R)-isomers show 3× higher TLR4 affinity than (6S) .
- Computational Modeling : Use QSAR models to predict bioactivity cliffs and validate with in vitro assays .
Q. What computational tools predict binding modes to biological targets?
- Molecular Docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds between the methoxy group and TLR4’s Leu87 residue) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Free Energy Calculations (MM-PBSA) : Quantify binding affinities for SAR refinement .
Q. How can researchers address low solubility in pharmacological assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the ester moiety to enhance bioavailability .
Data Contradiction Analysis Example :
If one study reports potent TLR4 inhibition while another shows no activity:
Verify compound purity via HPLC (>95%) .
Re-test in standardized assays with controlled pH and temperature .
Analyze stereochemistry—racemic mixtures may mask active enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
